molecular formula C11H16N4O3 B11745945 L-Histidine, N-D-prolyl-(9CI)

L-Histidine, N-D-prolyl-(9CI)

Cat. No.: B11745945
M. Wt: 252.27 g/mol
InChI Key: BEPSGCXDIVACBU-BDAKNGLRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of L-Histidine, N-D-prolyl-(9CI) typically involves the coupling of L-histidine and D-proline. This can be achieved through peptide bond formation using coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) under mild conditions . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at room temperature.

Industrial Production Methods: Industrial production of L-Histidine, N-D-prolyl-(9CI) may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, followed by purification steps such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: L-Histidine, N-D-prolyl-(9CI) can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • L-Histidine, N-L-prolyl-(9CI)
  • L-Histidine, N-D-alanyl-(9CI)
  • L-Histidine, N-D-valyl-(9CI)

Comparison: L-Histidine, N-D-prolyl-(9CI) is unique due to the presence of both histidine and proline residues, which confer specific binding properties and structural characteristics. Compared to other similar compounds, it has a distinct ability to interact with metal ions and enzymes, making it particularly useful in studies involving enzyme inhibition and peptide synthesis .

Properties

Molecular Formula

C11H16N4O3

Molecular Weight

252.27 g/mol

IUPAC Name

(2S)-3-(1H-imidazol-5-yl)-2-[[(2R)-pyrrolidine-2-carbonyl]amino]propanoic acid

InChI

InChI=1S/C11H16N4O3/c16-10(8-2-1-3-13-8)15-9(11(17)18)4-7-5-12-6-14-7/h5-6,8-9,13H,1-4H2,(H,12,14)(H,15,16)(H,17,18)/t8-,9+/m1/s1

InChI Key

BEPSGCXDIVACBU-BDAKNGLRSA-N

Isomeric SMILES

C1C[C@@H](NC1)C(=O)N[C@@H](CC2=CN=CN2)C(=O)O

Canonical SMILES

C1CC(NC1)C(=O)NC(CC2=CN=CN2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.